REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:13]=[C:14]3[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]3[CH:21]=2)=[CH:8][CH:7]=1.[NH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>>[N:22]1([CH2:2][CH2:3][CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([C:12]3[N:13]=[C:14]4[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]4[CH:21]=3)=[CH:8][CH:7]=2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1
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Name
|
product
|
Quantity
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0.2 g
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Type
|
reactant
|
Smiles
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ClCCCOC1=CC=C(C=C1)C=1N=C2N(C=CC(=C2)C)C1
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Name
|
|
Quantity
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2 mL
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Type
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reactant
|
Smiles
|
N1CCCCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux temperature for 5 hours
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Duration
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5 h
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Type
|
CUSTOM
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Details
|
partitioned between ethyl acetate (10 mL) and saturated sodium bicarbonate solution (10 mL)
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Type
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EXTRACTION
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Details
|
The aqueous portion was extracted with additional ethyl acetate (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic portions were dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography (dichloromethane/methanol)
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCCOC1=CC=C(C=C1)C=1N=C2N(C=CC(=C2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |